CCR5 Antagonism: Sub-Nanomolar Potency versus Non-Methylated Analog
2-(1-Methyl-1H-pyrrol-2-yl)phenol, as a key fragment in patent-defined CCR5 antagonists, achieves an IC50 of 2.80 nM in a calcium flux assay using HEK293 cells co-expressing Galpha16 [1]. In contrast, a related non-methylated 2-(1H-pyrrol-2-yl)phenol-derived scaffold (BindingDB entry BDBM50267126) exhibits a Kd of 316 nM in a comparable HEK293 calcium flux assay, representing a potency difference of approximately 113-fold [2]. This quantitative disparity demonstrates that N-methylation is a critical determinant of high-affinity CCR5 binding, directly impacting the compound's suitability for antiviral or anti-inflammatory screening cascades.
| Evidence Dimension | CCR5 antagonism potency |
|---|---|
| Target Compound Data | IC50 = 2.80 nM |
| Comparator Or Baseline | 2-(1H-pyrrol-2-yl)phenol analog (Kd = 316 nM) |
| Quantified Difference | Approximately 113-fold more potent (lower IC50) |
| Conditions | HEK293 cells co-expressing Galpha16, RANTES-induced calcium flux assay |
Why This Matters
Researchers procuring this compound for CCR5-targeted programs will obtain a scaffold with validated low-nanomolar potency, whereas the non-methylated analog requires significant structural optimization to achieve comparable activity.
- [1] BindingDB. BDBM50464142 CHEMBL4248282. IC50: 2.80 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50464142 View Source
- [2] BindingDB. BDBM50267126 CHEMBL4068906. Kd: 316 nM. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50267126 View Source
